molecular formula C11H16FN5O2 B5618811 3-(2-{[4-(dimethylamino)-5-fluoropyrimidin-2-yl]amino}ethyl)-1,3-oxazolidin-2-one

3-(2-{[4-(dimethylamino)-5-fluoropyrimidin-2-yl]amino}ethyl)-1,3-oxazolidin-2-one

Cat. No. B5618811
M. Wt: 269.28 g/mol
InChI Key: HWBNWKKXNGVQMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like "3-(2-{[4-(dimethylamino)-5-fluoropyrimidin-2-yl]amino}ethyl)-1,3-oxazolidin-2-one" typically involves multi-step chemical reactions. These processes might include condensation reactions, nucleophilic substitutions, and the use of specific reagents to introduce or modify functional groups within the molecule. For example, the use of Ethyl 2-(2-tert-Butyl-2H-tetrazol-5-yl)-3-(dimethylamino)acrylate (DMTE) has been reported for facilitating the synthesis of pyrimidin-4-one derivatives, showcasing the complexity and specificity required in synthesizing such compounds (Kanno et al., 1991).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of specific bonds and spatial arrangements that influence their chemical behavior. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate the structure of complex molecules. These analyses provide insights into the conformation, orientation, and interactions between different parts of the molecule, which are crucial for understanding its chemical properties and reactivity.

Chemical Reactions and Properties

The chemical reactions and properties of "3-(2-{[4-(dimethylamino)-5-fluoropyrimidin-2-yl]amino}ethyl)-1,3-oxazolidin-2-one" are influenced by its functional groups. These compounds participate in various chemical reactions, including hydrogen bonding interactions as shown in the study of similar compounds, where hydrogen bonds play a significant role in determining the supramolecular structure and reactivity of the molecules (Trilleras et al., 2008).

Physical Properties Analysis

The physical properties of such molecules, including melting point, solubility, and crystallinity, are crucial for their handling and application in different fields. These properties are often determined experimentally and are influenced by the molecular structure of the compound. The nonplanarity and specific supramolecular aggregation observed in closely related compounds indicate how molecular structure can affect physical properties (Trilleras et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are defined by the molecular framework and the electronic configuration of the molecule. The presence of functional groups like dimethylamino and fluoropyrimidin suggests potential reactivity sites for further chemical modifications or interactions with other molecules. Studies on similar molecules have highlighted the significance of specific functional groups in determining the chemical behavior of these compounds (Kanno et al., 1991).

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized for use as a pharmaceutical .

properties

IUPAC Name

3-[2-[[4-(dimethylamino)-5-fluoropyrimidin-2-yl]amino]ethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN5O2/c1-16(2)9-8(12)7-14-10(15-9)13-3-4-17-5-6-19-11(17)18/h7H,3-6H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBNWKKXNGVQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1F)NCCN2CCOC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-{[4-(Dimethylamino)-5-fluoropyrimidin-2-YL]amino}ethyl)-1,3-oxazolidin-2-one

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